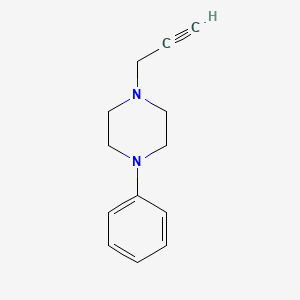

1-Phenyl-4-(prop-2-yn-1-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-prop-2-ynylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCMCQTZVAVXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation

Primary Synthetic Routes

The primary methods for synthesizing 1-Phenyl-4-(prop-2-yn-1-yl)piperazine and related structures rely on the formation of a new carbon-nitrogen bond at the N4 position of the 1-phenylpiperazine (B188723) core. This is typically achieved through direct alkylation using a propargyl electrophile or via broader nucleophilic substitution strategies.

Alkylation of the secondary amine in 1-phenylpiperazine is a direct and common method for introducing the propargyl group. This reaction involves treating the piperazine (B1678402) derivative with a propargyl halide, such as propargyl bromide. In a representative synthesis, a piperazine-containing compound is reacted with propargyl bromide in the presence of a base like sodium hydride within a tetrahydrofuran (THF) solvent. nih.gov This process, a form of N-alkylation, effectively attaches the prop-2-yn-1-yl group to the nitrogen atom of the piperazine ring.

The generality of this approach is well-established for various piperazine derivatives. For instance, similar alkylation reactions are performed by reacting a key piperazine intermediate with various alkyl halides in the presence of potassium carbonate in a solvent like dimethylformamide (DMF) to yield the corresponding N-alkylated products. nih.gov

From a mechanistic standpoint, the alkylation of 1-phenylpiperazine is a classic example of a nucleophilic substitution reaction. The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the propargyl halide and displacing the halide leaving group. The synthesis of various N-substituted piperazines often relies on the nucleophilic nature of the piperazine nitrogen. researchgate.netresearchgate.net

This fundamental reactivity is a cornerstone in the synthesis of numerous piperazine-containing compounds. mdpi.com While some complex syntheses may involve catalyst-free SNAr reactions to form the N-aryl bond initially, the subsequent addition of alkyl groups like propargyl follows standard nucleophilic substitution pathways. google.comgoogleapis.com The reaction of an N-substituted piperazine with an electrophile like 2-bromopropiophenone further illustrates the application of this nucleophilic approach to form new C-N bonds. researchgate.net

Reaction Conditions and Catalysis

The success of the synthesis of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is critically dependent on the reaction environment. The choice of base, solvent, and the potential use of a catalyst can significantly influence reaction rate, yield, and purity.

Bases are essential in these synthetic routes, typically to deprotonate the secondary amine of the piperazine, thereby increasing its nucleophilicity, or to act as an acid scavenger to neutralize the hydrogen halide byproduct formed during the reaction.

Bases: Strong bases like sodium hydride (NaH) are effective for deprotonation, as seen in syntheses conducted in THF. nih.gov Milder inorganic bases such as potassium carbonate (K₂CO₃) are also widely used, often in solvents like acetone (B3395972) or DMF, to facilitate the reaction by neutralizing the acid generated. nih.govresearchgate.net Other bases, such as pyridine, can also be employed. nih.gov

Solvents: The solvent must dissolve the reactants and facilitate the interaction between the nucleophile and the electrophile. Aprotic polar solvents are commonly preferred. Tetrahydrofuran (THF) is a suitable medium for reactions involving strong bases like NaH. nih.gov Dimethylformamide (DMF) and acetone are other effective solvents used in conjunction with bases like potassium carbonate. nih.govresearchgate.net

The interplay between the base and solvent is crucial for optimizing reaction outcomes. The following table summarizes typical conditions found in the synthesis of related N-alkylated piperazine derivatives.

| Base | Solvent | Electrophile | Temperature | Citation |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Propargyl Bromide | 0 °C | nih.gov |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Alkyl Halides | Not specified | nih.gov |

| Potassium Carbonate (K₂CO₃) | Acetone | 2-Bromopropiophenone | Reflux | researchgate.net |

| Pyridine | Tetrahydrofuran (THF) | Chloromethyl-oxadiazole | Room Temperature | nih.gov |

While the direct N-alkylation with a propargyl group is typically not metal-catalyzed, metal catalysts play a significant role in subsequent reactions involving the terminal alkyne of the 1-Phenyl-4-(prop-2-yn-1-yl)piperazine molecule. The propargyl group serves as a versatile handle for further functionalization through metal-catalyzed processes.

A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." semanticscholar.org In this process, a compound like 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine is reacted with various azides in the presence of a copper(I) catalyst (CuI) to form 1,2,3-triazole derivatives. nih.govsemanticscholar.org This demonstrates how the propargyl group on the piperazine can be elaborated into more complex heterocyclic systems using metal catalysis. nih.gov

In the broader context of synthesizing the 1-phenylpiperazine core itself, metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig and Ullmann couplings, which utilize palladium and copper catalysts respectively, are renowned methods for forming the N-aryl bond. googleapis.com However, advancements have also led to the development of catalyst-free methods for this specific transformation. googleapis.com

Methodological Advancements in Synthesis Optimization

Advancements in the synthesis of phenylpiperazine derivatives focus on improving efficiency, reducing costs, and minimizing toxic byproducts. A key development in the synthesis of the core 1-phenylpiperazine structure is the move towards catalyst-free SNAr reactions. googleapis.com These methods avoid the high costs, oxygen sensitivity, and potential for toxic metal contamination associated with traditional transition metal catalysts like palladium and copper. googleapis.com

For the functionalization of the molecule, the adoption of highly efficient and selective reactions represents a significant methodological advancement. The use of copper-catalyzed click chemistry to modify the terminal alkyne of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is a prime example. nih.govsemanticscholar.org This reaction is known for its high yields, mild reaction conditions, and broad substrate scope, allowing for the creation of diverse molecular libraries from a common propargylated precursor. nih.gov The process of optimizing such reactions involves systematically screening different conditions, including solvents, bases, and reaction times, to maximize the yield of the desired product. nih.gov

Derivatization Strategies and Functional Group Transformations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The terminal alkyne group of 1-phenyl-4-(prop-2-yn-1-yl)piperazine serves as a key functional handle for derivatization, most notably through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.govnih.govmdpi.com This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with a diverse range of organic azides. beilstein-journals.orgnih.govresearchgate.netnih.gov The CuAAC reaction is known for its reliability, mild reaction conditions, and high yields. nih.govmdpi.com

The CuAAC reaction has been extensively used to synthesize a wide array of hybrid molecules where the 1-phenyl-4-(prop-2-yn-1-yl)piperazine moiety is linked to other chemical scaffolds via a stable 1,2,3-triazole ring. nih.govresearchgate.netnih.govresearchgate.net This strategy allows for the combination of different pharmacophores into a single molecule, a common approach in drug discovery to enhance biological activity or to explore new structure-activity relationships. mdpi.com

For instance, researchers have successfully synthesized hybrid compounds by reacting 1-phenyl-4-(prop-2-yn-1-yl)piperazine derivatives with various substituted azides. nih.govsemanticscholar.org A general synthetic route involves the reaction of an alkyne-bearing piperazine (B1678402) derivative with a suitable azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. mdpi.com The reaction is typically carried out in solvents like toluene or a mixture of water and an organic solvent. beilstein-journals.orgnih.gov

The following table provides examples of reaction conditions for the synthesis of 1,2,3-triazole hybrids:

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

| 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl) piperazine | Substituted-(azidomethyl) benzene | CuI / Et3N | Toluene | Room Temperature | 82-83% | nih.govsemanticscholar.org |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | 7-Chloro-4-azidoquinoline | CuSO4 / Sodium Ascorbate | DMF | 65 °C | 77% | mdpi.com |

| Phenylacetylene | Benzyl azide | [Cu(PPh3)2]NO3 | Toluene | Room Temperature | 96% | beilstein-journals.org |

A significant application of the CuAAC reaction with 1-phenyl-4-(prop-2-yn-1-yl)piperazine is the creation of bioactive conjugates. nih.govnih.gov By linking the piperazine scaffold to known biologically active molecules, researchers aim to develop new therapeutic agents with improved properties.

For example, novel 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have been synthesized via click chemistry. nih.gov In these studies, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl) piperazine was reacted with various primary azides to produce 1,4-disubstituted-1,2,3-triazoles. nih.gov Some of these synthesized hybrid compounds have demonstrated potent anti-proliferative activity against human cancer cell lines. nih.gov

The versatility of the piperazine moiety allows for its incorporation into a wide range of molecular architectures. mdpi.com The synthesis of various N-heterocyclic substituted piperazine derivatives has been explored to investigate their affinity and selectivity for dopamine D3 receptors, which are implicated in various neurological disorders. nih.gov

Other Chemical Reactivity Profiles

Beyond the well-established click chemistry, the 1-phenyl-4-(prop-2-yn-1-yl)piperazine molecule possesses other reactive sites that can be exploited for further derivatization.

Information regarding specific oxidation reactions of 1-phenyl-4-(prop-2-yn-1-yl)piperazine is not extensively detailed in the provided search results. However, general knowledge of organic chemistry suggests that the tertiary amine of the piperazine ring could potentially be oxidized to an N-oxide under controlled conditions using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The alkyne group could also undergo oxidative cleavage, though this would be a more destructive transformation.

The alkyne group in 1-phenyl-4-(prop-2-yn-1-yl)piperazine can be selectively reduced. Catalytic hydrogenation using catalysts like Lindlar's catalyst would yield the corresponding alkene, 1-phenyl-4-(prop-2-en-1-yl)piperazine. Complete reduction of the triple bond to a single bond, affording 1-phenyl-4-propylpiperazine, can be achieved using stronger reducing conditions, such as hydrogenation with a palladium on carbon (Pd/C) catalyst.

In a related context, the reduction of a ketone group in 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivatives to a hydroxyl group has been achieved using sodium borohydride (NaBH4) in methanol. researchgate.netnih.gov

The piperazine ring contains two nitrogen atoms that can act as nucleophiles. While one nitrogen is substituted with a phenyl group and the other with a propargyl group, further reactions at these sites are possible, although potentially challenging due to steric hindrance and electronic effects.

Nucleophilic substitution reactions are a common method for synthesizing N-arylpiperazine derivatives. mdpi.com Methods such as the Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes are frequently employed. mdpi.com For instance, piperazine can act as an efficient nucleophile in reactions with compounds like pentafluoropyridine. researchgate.net

The synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivatives has been accomplished through the reaction of 2-bromopropiophenone with appropriate N-substituted piperazine derivatives in the presence of potassium carbonate in acetone (B3395972). researchgate.net This demonstrates the nucleophilic character of the piperazine nitrogen in an alkylation reaction.

Compound's Role as a Versatile Synthetic Building Block

The chemical architecture of 1-phenyl-4-(prop-2-yn-1-yl)piperazine, featuring a reactive terminal alkyne group, a nucleophilic piperazine ring, and an aromatic phenyl group, establishes it as a highly versatile building block in organic synthesis. The propargyl group (prop-2-yn-1-yl) is particularly significant as it allows the molecule to readily participate in a variety of coupling reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective pathway to synthesize complex 1,4-disubstituted 1,2,3-triazole derivatives.

The utility of this scaffold is demonstrated in the synthesis of hybrid molecules where the piperazine moiety is linked to other pharmacologically active cores. For instance, a structurally similar compound, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, has been extensively used as a key intermediate. In these studies, the terminal alkyne of the propargyl group serves as a reactive handle for derivatization.

The primary transformation involves the reaction of the alkyne with a diverse range of organic azides in the presence of a copper(I) catalyst to form a stable triazole ring. This cycloaddition reaction is robust and tolerates a wide variety of functional groups on the azide partner, allowing for the generation of large libraries of novel compounds.

Detailed research findings have shown that the reaction of the propargylated piperazine scaffold with various substituted benzyl azides proceeds efficiently. The resulting triazole-linked piperazine derivatives have been investigated for their potential biological activities. The general scheme for this synthetic strategy involves stirring the piperazine alkyne with the desired azide in the presence of a copper catalyst, such as copper(I) iodide, and a base like triethylamine in a suitable solvent.

The versatility of 1-phenyl-4-(prop-2-yn-1-yl)piperazine as a building block is further highlighted by the ability to introduce a wide array of substituents through the azide component. This modular approach allows for the systematic modification of the final molecule's properties. The resulting triazole ring is not merely a linker but is often considered a pharmacologically important scaffold that can participate in hydrogen bonding and other interactions with biological targets.

Below are tables detailing the derivatization of a closely related propargylated piperazine compound via click chemistry, illustrating its role as a versatile synthetic building block.

Table 1: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

| Starting Alkyne | Azide Reactant | Resulting Product |

| 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine | Substituted-(azidomethyl)benzene | 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole |

Table 2: Examples of Synthesized Triazole Derivatives

| Product Reference | Substituent on Benzyl Group of Azide |

| 9a | H |

| 9b | 4-Bromo |

| 9c | 4-Fluoro |

| 9g | 4-Cyano |

| 9k | 4-Methyl |

These examples underscore the compound's utility in creating diverse molecular architectures by leveraging the reactivity of its terminal alkyne. The phenylpiperazine moiety often imparts favorable pharmacokinetic properties, while the synthetically accessible triazole linker allows for the introduction of various functionalities to modulate biological activity.

Positional and Substituent Effects on Biological Activity

Modifications on the Phenyl Moiety

The phenyl ring of the 1-phenylpiperazine (B188723) core is a frequent target for structural modification to explore its impact on biological activity. The nature, position, and number of substituents on this aromatic ring can significantly influence the potency and selectivity of the resulting compounds.

Studies on various N-phenylpiperazine derivatives have demonstrated that substitutions on the phenyl ring play a critical role in their biological effects, which can range from antimicrobial and anticancer to effects on the central nervous system. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets and its pharmacokinetic profile.

In the context of anticancer activity, research on a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety revealed that the nature of the substituent on the phenyl ring was a key determinant of cytotoxicity. nih.gov Compounds with a 3,4-dichlorophenyl substituent on the piperazine nitrogen exhibited greater cytotoxic activity against breast adenocarcinoma cells (MCF7) compared to those with a 4-fluorophenyl group. nih.gov This suggests that for certain biological targets, the presence of multiple electron-withdrawing groups on the phenyl ring is favorable for enhanced activity.

Another study investigating N-phenylpiperazine derivatives as potential antimicrobial agents found that higher lipophilicity and the electron-donor properties of substituents on the phenyl ring positively influenced their activity against Mycobacterium kansasii. researchgate.net

The following table summarizes the effects of various substituents on the phenyl ring of phenylpiperazine derivatives on their biological activity, as reported in the literature.

| Substituent on Phenyl Ring | Observed Effect on Biological Activity | Compound Series | Reference |

| 3,4-dichloro | Increased cytotoxicity against MCF7 cancer cells | 1,2-Benzothiazine derivatives | nih.gov |

| 4-fluoro | Lower cytotoxicity compared to dichloro derivatives | 1,2-Benzothiazine derivatives | nih.gov |

| Electron-donating groups | Positively influenced antimycobacterial activity | N-phenylpiperazine derivatives | researchgate.net |

Modifications on the Propargyl Chain and Resultant Triazole Adducts

The propargyl group at the N-4 position of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is a key functional group that allows for the synthesis of a variety of derivatives, most notably 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the straightforward linkage of the piperazine core to a wide range of molecular fragments, leading to the creation of diverse chemical libraries for biological screening.

A study focused on the synthesis of novel hybrid molecules designed 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole motifs. nih.gov In this work, a piperazine scaffold containing a propargyl group was reacted with various substituted azides to generate a library of 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov

The subsequent evaluation of these triazole adducts for their anti-proliferative activity against human cancer cell lines revealed that the nature of the substituent introduced via the azide played a significant role in their potency. Specifically, compounds bearing a 4-bromobenzyl and a 4-methylbenzyl group on the triazole ring (compounds 9g and 9k in the study, respectively) demonstrated potent activities against the MCF-7 breast cancer cell line. nih.gov This highlights the importance of the substituent attached to the triazole ring in modulating the biological activity of the final compound.

The following table presents data on the anticancer activity of selected triazole derivatives synthesized from a propargyl piperazine precursor.

| Compound ID (from study) | Substituent on Triazole Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 9g | 4-Bromobenzyl | MCF-7 | 2.00 ± 0.03 | nih.gov |

| 9k | 4-Methylbenzyl | MCF-7 | 5.00 ± 0.01 | nih.gov |

These findings underscore that the propargyl group serves as a valuable linker for introducing diverse functionalities, and the SAR of the resulting triazole adducts is heavily dependent on the nature of the appended moieties.

Substitutions within the Piperazine Heterocycle

While modifications on the phenyl ring and the propargyl chain are common strategies, direct substitution on the carbon atoms of the piperazine ring itself is less frequently explored but can also have a significant impact on the pharmacological profile of the resulting compounds. Such substitutions can alter the conformation of the piperazine ring, its basicity, and its steric properties, thereby influencing its binding to target proteins.

Stereochemical Influence on Activity

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities, potencies, and metabolic profiles. While 1-Phenyl-4-(prop-2-yn-1-yl)piperazine itself is achiral, modifications to its structure, particularly substitutions on the piperazine ring or the propargyl chain, can introduce chirality.

A study on phenylpiperazinepropane-1,2-diol derivatives, which are structurally related to potential derivatives of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine, highlighted the importance of stereochemistry. nih.gov The synthesis and pharmacological screening of the enantiomers of these compounds revealed that the (S)-isomers generally exhibited a better pharmacological profile, specifically a more favorable ratio of antitussive activity to sedative effects, compared to the (R)-isomers and the racemic mixtures. nih.gov For instance, the (S)-isomer, levodropropizine, was identified as having the most favorable activity profile. nih.gov

Mechanistic Basis of Structural Modifications

The structural modifications of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives influence their biological activity through various mechanistic principles, primarily by altering their physicochemical properties and their ability to interact with biological targets at a molecular level.

Molecular modeling and docking studies on various N-phenylpiperazine derivatives have provided insights into the mechanistic basis of their activity. For instance, in a study of N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, molecular docking revealed that specific amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 were key binding sites. rsc.org The binding was primarily driven by the formation of hydrogen bonds and electrostatic forces. rsc.org This suggests that structural modifications that enhance these interactions, for example, by introducing hydrogen bond donors or acceptors at appropriate positions, could lead to increased affinity and potency.

Furthermore, thermodynamic studies in the same research indicated that the binding of these derivatives to the receptor was mainly driven by electrostatic forces. rsc.org The affinity of the compounds was dependent on the presence of an ionizable piperazine moiety, a hydrogen bond acceptor, and a hydrophobic group. rsc.org These findings provide a rational basis for designing new derivatives with improved activity.

Quantitative Structure-Activity Relationship (QSAR) studies on other series of arylpiperazine derivatives have also been employed to understand the relationship between structural features and biological activity. nih.gov These studies model the biological effects based on various physicochemical descriptors, helping to identify the key molecular properties that govern the activity of the compounds. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective molecules.

Conclusion

Molecular Interactions and Biological Mechanisms

Identification and Characterization of Molecular Targets

The biological activity of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is rooted in its ability to interact with specific molecular targets within the body. These interactions are the initial events that trigger a cascade of downstream cellular responses.

Receptor Binding Affinities

While specific binding affinity data (Ki values) for 1-Phenyl-4-(prop-2-yn-1-yl)piperazine are not extensively detailed in publicly available literature, the broader class of phenylpiperazine compounds is known to interact with a range of receptors. Notably, derivatives with structural similarities have demonstrated significant affinity for sigma (σ) receptors, which are implicated in a variety of cellular functions and are overexpressed in some cancer types. For instance, other piperazine-based compounds have been shown to bind to both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes e-century.usnih.gov. The affinity for these receptors is a key area of investigation for understanding the compound's pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki) | Reference Compound | Reference Ki |

|---|---|---|---|

| Sigma-1 (σ1) | Data not available | N/A | N/A |

| Sigma-2 (σ2) | Data not available | N/A | N/A |

Enzyme Modulation

The interaction of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine with various enzymes is another crucial aspect of its mechanism of action. The propargyl group within its structure is of particular interest, as this functional group is known to be a feature in some enzyme inhibitors, including certain monoamine oxidase (MAO) inhibitors pharmacophorejournal.com. However, specific inhibitory concentrations (IC50 values) for 1-Phenyl-4-(prop-2-yn-1-yl)piperazine against key enzymes are not well-documented in current research. Studies on structurally related piperazine (B1678402) derivatives have shown inhibitory activity against enzymes like cholinesterases, suggesting a potential area for future investigation researchgate.netnih.gov.

| Enzyme | Inhibitory Concentration (IC50) | Type of Inhibition |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Data not available | N/A |

| Monoamine Oxidase B (MAO-B) | Data not available | N/A |

| Acetylcholinesterase (AChE) | Data not available | N/A |

| Butyrylcholinesterase (BuChE) | Data not available | N/A |

Cellular Pathway Perturbations

Emerging evidence suggests that 1-Phenyl-4-(prop-2-yn-1-yl)piperazine can perturb cellular pathways involved in cell proliferation and survival. A notable finding is its ability to inhibit the growth of human prostate cancer cells at low concentrations . This observation points towards an interaction with pathways that regulate the cell cycle and programmed cell death.

Elucidation of Signaling Pathways

The molecular interactions of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine translate into the modulation of complex intracellular signaling pathways, leading to observable biological effects.

Induction of Apoptosis

One of the most significant biological effects attributed to 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have indicated that this compound can trigger apoptosis in human prostate cancer cells . The apoptotic process is a tightly regulated cellular program that involves a cascade of molecular events. For many piperazine derivatives, this process is known to be caspase-dependent e-century.usnih.gov. Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. The activation of these enzymes is a key indicator of apoptotic induction. While the precise signaling cascade initiated by 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is still under investigation, it is hypothesized to involve the activation of specific caspases . The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to apoptosis, and other novel piperazine compounds have been shown to induce apoptosis through both mechanisms nih.gov.

Modulation of Cellular Secretion Processes

1-Phenyl-4-(prop-2-yn-1-yl)piperazine has been studied for its potential antihistamine activity, which is believed to stem from its ability to inhibit the release of histamine from mast cells or basophils . Mast cell degranulation is a critical process in allergic and inflammatory responses, involving the release of histamine and other inflammatory mediators from intracellular granules. The inhibition of this process suggests that the compound may interfere with the signaling pathways that govern mast cell activation and secretion.

Ligand-Protein Interaction Analysis

The exploration of molecular interactions between small molecule ligands and their protein targets is fundamental to understanding their biological mechanisms. For 1-Phenyl-4-(prop-2-yn-1-yl)piperazine and its derivatives, computational studies such as molecular docking and molecular dynamics simulations have been instrumental in elucidating their binding modes and affinities with specific protein targets. These analyses provide critical insights into the structure-activity relationships that govern their therapeutic potential.

Recent research has focused on derivatives of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine, particularly in the context of anticancer activity. One significant study involved the synthesis of a series of triazole acetamide (B32628) derivatives of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine and their subsequent evaluation as potential anticancer agents against breast cancer. This research included detailed computational analyses to understand how these compounds interact with the human estrogen receptor alpha ligand-binding domain (hERα-LBD), a key target in the treatment of estrogen receptor-positive breast cancer researchgate.net.

Molecular dynamics simulations were performed to investigate the stability and interaction patterns of the most promising derivative within the binding pocket of the hERα-LBD. These simulations revealed specific amino acid residues that play a crucial role in the binding of the ligand, highlighting the importance of various types of molecular interactions, including hydrogen bonds and hydrophobic interactions researchgate.net. The stability of the ligand-protein complex over the simulation time is a key indicator of a favorable binding event.

The detailed findings from these computational studies are summarized in the tables below, providing a quantitative and qualitative overview of the ligand-protein interactions.

| Derivative Compound | Interacting Residue | Interaction Type | Simulation Time (ns) |

|---|---|---|---|

| 8h (a triazole acetamide derivative) | LEU346 | Hydrophobic | 0-100 |

| 8h (a triazole acetamide derivative) | THR347 | Hydrogen Bond | 0-100 |

| 8h (a triazole acetamide derivative) | ASP351 | Hydrogen Bond | 0-100 |

| 8h (a triazole acetamide derivative) | LEU384 | Hydrophobic | 0-100 |

| 8h (a triazole acetamide derivative) | ARG394 | Hydrogen Bond | 0-100 |

| 8h (a triazole acetamide derivative) | PHE404 | Hydrophobic | 0-100 |

| Parameter | Value | Significance |

|---|---|---|

| Simulation Software | Desmond | Standard tool for molecular dynamics simulations |

| Protein Target | hERα-LBD (PDB ID: 3ERT) | Human Estrogen Receptor alpha Ligand-Binding Domain |

| Simulation Duration | 100 ns | Provides insight into the dynamic stability of the complex |

| Key Stability Metric | Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure |

Preclinical Biological Activity Assessments

Antihistamine Activity in Experimental Models

The piperazine (B1678402) scaffold is a core component of several well-known antihistamine drugs. Research into novel piperazine derivatives continues to explore this potential. In one study, a novel piperazine derivative, designated as PD-1, demonstrated significant antihistamine activity, achieving an 18.22% reduction in histamine levels in an experimental model nih.gov. The evaluation of related heterocyclic compounds has also been a focus of antihistamine research. For instance, a series of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines, which are structurally related to the piperazine class, were synthesized and evaluated for their in vivo antihistamine activity using models such as the compound 48/80 induced lethality test in rats nih.gov. These studies underscore the consistent association of the piperazine and related N-heterocyclic structures with antihistaminic effects.

Anticancer Research in Cell Lines and In Vitro Models

The arylpiperazine structure is a privileged scaffold in the development of new anticancer agents, with numerous derivatives showing potent activity against a variety of cancer cell lines.

Arylpiperazine derivatives have demonstrated significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. For example, a series of novel arylpiperazine derivatives were evaluated for their in vitro cytotoxicity against human prostate cancer cell lines (PC-3, LNCaP, and DU145) mdpi.com. Certain compounds with o-methyl or fluoro groups on the phenyl ring exhibited strong cytotoxicity, with IC50 values below 5 µM against LNCaP cells mdpi.com. Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives reported significant cell growth inhibitory activity on cell lines from liver, breast, colon, gastric, and endometrial cancers researchgate.net. Similarly, piperazine-quinoline derivatives have been tested against breast cancer (MDA-MB-231) cells, with one derivative showing moderate inhibition . The broad anti-proliferative activity of this class of compounds highlights their potential as a basis for the development of new chemotherapeutic agents mdpi.comresearchgate.net.

| Compound Class | Cancer Cell Line | Cell Line Origin | Measured Activity (IC50 / GI50 in µM) | Reference |

|---|---|---|---|---|

| Arylpiperazine Derivative | LNCaP | Prostate Cancer | <5 | mdpi.com |

| Arylpiperazine Derivative | DU145 | Prostate Cancer | 8.25 | mdpi.com |

| Thiazolinylphenyl-piperazine | MDA-MB231 | Breast Cancer | Highly cytotoxic | nih.gov |

| Piperazine-quinoline Derivative (RB1) | MDA-MB-231 | Breast Cancer | 98.34 | |

| Vindoline-Piperazine Derivative (25) | Various | Colon, CNS, Melanoma, Renal, Breast | <2 | mdpi.com |

| 1-(4-chlorobenzhydryl)piperazine Derivative | MCF7 | Breast Cancer | Significant inhibition at 2.5-40 µM | researchgate.net |

A critical aspect of anticancer drug development is selectivity: the ability to kill cancer cells while sparing normal, healthy cells. Several studies on arylpiperazine derivatives have addressed this by comparing their cytotoxicity in cancer cell lines versus non-tumorigenic cell lines. For instance, a series of 1,2-benzothiazine derivatives with a phenylpiperazine moiety was tested on both the MCF7 breast adenocarcinoma line and the non-tumorigenic MCF10A epithelial cell line nih.gov. One of the most active compounds, BS230, demonstrated stronger cytotoxicity towards the cancer cells than the healthy cells nih.gov. Another study found that certain acyl-piperazine derivatives were two to three times less cytotoxic against normal MCF 10A cells than against MCF7 cancer cells nih.gov. Similarly, newly synthesized pyridazinone derivatives with a piperazinyl linker showed limited cytotoxicity against human gingival fibroblasts (HGFs) while exhibiting good anti-proliferative effects against gastric adenocarcinoma cells (AGS) nih.gov. However, not all derivatives show this selectivity; some potent compounds have also been found to exhibit cytotoxicity towards normal cells like the RWPE-1 human epithelial prostate cells mdpi.com.

| Compound Class | Cancer Cell Line | Normal Cell Line | Observation | Reference |

|---|---|---|---|---|

| Phenylpiperazine-1,2-benzothiazine | MCF7 (Breast Cancer) | MCF10A (Epithelial) | Higher cytotoxicity towards cancer cells. | nih.gov |

| Acyl-piperazine Derivatives | MCF7 (Breast Cancer) | MCF 10A (Epithelial) | 2-3 times less cytotoxic against normal cells. | nih.gov |

| Piperazine-Pyridazinone | AGS (Gastric Cancer) | HGFs (Gingival Fibroblasts) | Limited cytotoxicity against normal cells. | nih.gov |

| Vindoline-Piperazine Derivative | Various Cancer Lines | CHO (Ovary Fibroblast) | Decreased viability of normal cells at 10 µM. | mdpi.com |

| Arylpiperazine Derivatives | LNCaP (Prostate Cancer) | RWPE-1 (Prostate Epithelial) | Exhibited cytotoxicity towards normal cells. | mdpi.com |

Inducing apoptosis, or programmed cell death, is a primary mechanism of action for many effective anticancer drugs. Research has shown that phenylpiperazine derivatives are capable of inducing apoptosis in cancer cells nih.gov. One study identified a novel piperazine derivative that potently inhibits cancer cell proliferation (GI50 = 0.06-0.16 µM) and triggers caspase-dependent apoptosis e-century.usresearchgate.net. The mechanism for this effect was linked to the inhibition of multiple critical cancer signaling pathways, including PI3K/AKT and BCR-ABL e-century.usresearchgate.net. Further studies on other piperazine-containing compounds confirmed their pro-apoptotic potential. For example, newly synthesized purine nucleobase analogs featuring a piperazine moiety were found to induce apoptosis in hepatocellular carcinoma cells through the inactivation of the c-Src kinase nih.gov. This body of evidence suggests that the induction of apoptosis is a key feature of the anticancer activity of the piperazine class of compounds.

Antiparasitic Activity in Experimental Models

The search for new therapeutic agents against protozoan infections is a global health priority. Chemical scaffolds such as piperazine and related structures have been explored for their potential in this area.

While specific data for 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is limited in the available literature, related heterocyclic compounds have been screened for activity against various protozoan parasites. In a broad screening of 4-aminopiperidine derivatives, 29 compounds were found to be active against the bloodstream form of Trypanosoma brucei rhodesiense, and 33 compounds were active against a resistant strain of Plasmodium falciparum nih.govnih.gov. The IC50 values for the most active compounds ranged from 0.12 to 10 µM against T. b. rhodesiense and 0.17 to 5 µM against P. falciparum nih.govnih.gov. Furthermore, studies on albendazole and mebendazole salts, which are used to treat protozoan infections, have shown efficacy against trophozoites of Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis, with IC50 values ranging from 24.17 to 138.02 µM preprints.org. These findings indicate that nitrogen-containing heterocyclic structures, including piperazines and piperidines, represent a promising area for the discovery of new antiprotozoal agents nih.govnih.govresearchgate.net.

| Compound Class | Protozoan Parasite | Measured Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 4-Aminopiperidine Derivative | Trypanosoma brucei rhodesiense | 0.12 - 10 | nih.govnih.gov |

| 4-Aminopiperidine Derivative | Plasmodium falciparum (K1 strain) | 0.17 - 5 | nih.govnih.gov |

| Mebendazole Salt (M1) | Trichomonas vaginalis | 24.17 | preprints.org |

| Albendazole Salt (A2) | Giardia lamblia | 51.31 | preprints.org |

Antimicrobial Efficacy Studies

The emergence of microbial resistance to existing drugs presents a significant challenge in modern medicine, prompting the search for new and effective antimicrobial agents. Compounds containing a piperazine ring have shown promise as potent agents against a variety of pathogens.

Research into the antibacterial properties of phenylpiperazine derivatives has revealed a range of activities. While many compounds demonstrate moderate effects, specific structural modifications have been shown to enhance their antibacterial potential. For instance, a series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives were synthesized and tested for their ability to inhibit bacterial biofilm formation. In this series, certain compounds with specific substitutions on the phenyl ring, such as a medium-sized ethyl group at the ortho position, showed notable antibacterial activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). sharif.edu

Another study focused on novel pleuromutilin derivatives incorporating a nitrophenyl-piperazine moiety. One such derivative demonstrated excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.govmdpi.com This compound proved to be a potent bactericidal agent against MRSA, exhibiting time-dependent growth inhibition. nih.govmdpi.com

The table below summarizes the antibacterial activity of selected phenylpiperazine derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Selected Phenylpiperazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity |

| 1-[(E)-3-phenyl-2-propenyl]piperazine derivative (ortho-ethyl substitution) | Bacillus subtilis | Promising |

| 1-[(E)-3-phenyl-2-propenyl]piperazine derivative (ortho-ethyl substitution) | Escherichia coli | Promising |

| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent |

Antifungal Activity Profile

Phenylpiperazine derivatives have also been investigated for their antifungal properties. A study on N-phenylpiperazine derivatives demonstrated their inhibitory activity against various fungal pathogens. nih.gov For example, one derivative showed notable activity against Fusarium avenaceum. nih.govresearchgate.net

Furthermore, the synthesis of novel triazole compounds containing a piperazine moiety has yielded derivatives with broad-spectrum antifungal activity. nih.gov Many of these compounds were active against a range of fungi, with some showing significantly lower minimum inhibitory concentrations (MIC) against certain Candida species compared to the standard antifungal drug, fluconazole. nih.gov

The antifungal potential of piperazine derivatives is further highlighted in a study where newly synthesized analogs containing an azole moiety were evaluated. japsonline.com Derivatives with an imidazole moiety were found to possess better antifungal activity against Candida albicans compared to those with a triazole moiety. japsonline.com

Table 2: Antifungal Activity of Selected Phenylpiperazine Derivatives

| Compound/Derivative | Fungal Strain | Activity |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | High |

| Novel triazole compound with piperazine moiety | Candida species | Significant |

| Piperazine derivative with imidazole moiety | Candida albicans | Good |

Antimycobacterial Activity Investigations

The search for new antimycobacterial agents has led to the investigation of various N-arylpiperazine derivatives. These compounds have been tested against different Mycobacterium species, including Mycobacterium tuberculosis and Mycobacterium kansasii. nih.govmdpi.com

In one study, novel N-arylpiperazines were synthesized and showed promising in vitro activity against M. tuberculosis. nih.gov The effectiveness of these compounds was influenced by factors such as lipophilicity and the nature of substituents on the aromatic ring. nih.govnih.gov For instance, certain derivatives demonstrated high inhibition activity against M. kansasii. nih.govresearchgate.net

Another area of research involves the synthesis of hybrid molecules containing a piperazine fragment. These compounds have been evaluated for their in vitro antimycobacterial activity against several mycobacterial strains, including M. tuberculosis H37Ra and M. kansasii. mdpi.com Some of these hybrid molecules effectively inhibited the growth of M. tuberculosis at low micromolar concentrations. mdpi.com

Table 3: Antimycobacterial Activity of Selected Phenylpiperazine Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | High |

| 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride | Mycobacterium tuberculosis | Promising |

| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride | Mycobacterium tuberculosis H37Ra | High |

Biofilm Inhibition Studies

Bacterial biofilms are a significant concern in various infections due to their increased resistance to antimicrobial agents. Phenylpiperazine derivatives have been explored for their potential to inhibit biofilm formation.

A study focused on the synthesis of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives identified compounds with the ability to inhibit bacterial biofilm. sharif.edu These derivatives were tested against both Bacillus subtilis and Escherichia coli. sharif.edu

In a different approach, a screening of a small-molecule library identified a pyrimido[5,4-b]indole derivative containing a phenyl-propenyl-piperazinyl moiety as an inhibitor of Salmonella biofilm formation. nih.gov Further structure-activity relationship studies revealed an analogue with promising activity in the prevention of Salmonella biofilms. nih.gov

Neuropharmacological Investigations in Animal Models

Phenylpiperazine derivatives are a well-established class of compounds with a wide range of neuropharmacological activities.

Several studies have investigated the antidepressant-like effects of phenylpiperazine derivatives in various animal models of depression. The rationale for this research stems from the fact that many known antidepressants contain an aryloxy or alkoxy alkylamine substructure, a feature present in aryl alkanol piperazine derivatives. researchgate.net

In one study, novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized and evaluated for their antidepressant-like activity using the tail-suspension test and modified forced swimming test in mice. researchgate.net Several of these compounds significantly shortened the immobility time of the mice in both tests without affecting their locomotor activities, suggesting a specific antidepressant-like effect. researchgate.net

Another investigation focused on a novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, and its potential antidepressant effects. nih.gov Acute treatment with this compound in mice produced antidepressant-like effects in the forced swim test. Furthermore, sub-chronic treatment significantly attenuated behavioral anomalies in rats subjected to bilateral olfactory bulbectomy, a well-established animal model of depression. nih.gov

The antidepressant-like effects of new arylpiperazine derivatives have also been linked to their interaction with the serotonergic system, particularly the 5-HT1A receptors. researchgate.net

Anticonvulsant Activity

Research into the anticonvulsant properties of phenylpiperazine derivatives has identified several compounds with promising activity in preclinical models of epilepsy. These studies often involve modifications to the core structure to enhance efficacy and reduce neurotoxicity.

A range of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant effects in animal models. nih.gov Similarly, studies on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have demonstrated their potential as anticonvulsant agents. nih.gov Further research on N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methylphenyl)-pyrrolidine-2,5-diones also showed protective effects in electrically induced seizure models in mice. researchgate.net

The general findings from these studies indicate that the nature of the substituent on the phenyl ring and the type of chemical linker attached to the second nitrogen of the piperazine ring are crucial for anticonvulsant activity. However, without specific experimental data for 1-Phenyl-4-(prop-2-yn-1-yl)piperazine, its potential efficacy in models such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests remains speculative.

Table 1: Anticonvulsant Activity of Structurally Related Phenylpiperazine Derivatives

| Compound Class | Key Structural Features | Preclinical Models Used | Observed Activity |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Phenylpiperazine core with an acetamide (B32628) linker | MES, scPTZ, 6-Hz seizure model | Several derivatives showed protection in the MES test. nih.gov |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | Phenylpiperazine linked to a pyrrolidine-2,5-dione moiety | MES, scPTZ, 6-Hz seizure model | Many derivatives were effective in at least one seizure model. nih.gov |

| N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones | Varied alkyl linkers between phenylpiperazine and pyrrolidine-2,5-dione | MES, scPTZ | Several compounds showed protection against MES-induced seizures. researchgate.net |

This table is for illustrative purposes and is based on studies of related compounds, not 1-Phenyl-4-(prop-2-yn-1-yl)piperazine itself.

Enzyme Inhibitory Potential

The phenylpiperazine scaffold is a common feature in many enzyme inhibitors, particularly those targeting enzymes involved in neurological disorders. For instance, various piperazine derivatives have been investigated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.

Studies on 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides revealed inhibitory potential against butyrylcholinesterase. Additionally, piperazine naphthamide derivatives have been identified as inhibitors of β-secretase-1 (BACE-1), another important enzyme in Alzheimer's disease pathology.

The propargyl group (prop-2-yn-1-yl) present in 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is a known pharmacophore that can act as an irreversible inhibitor of certain enzymes, particularly monoamine oxidases (MAOs). However, the specific enzyme inhibitory profile of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine has not been reported.

Table 2: Enzyme Inhibitory Potential of Structurally Related Piperazine Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides | Butyrylcholinesterase (BChE) | Some derivatives showed valuable inhibitory potential against BChE. |

| Piperazine naphthamide derivatives | β-secretase-1 (BACE-1) | Specific substitutions on the piperazine ring led to excellent in vitro inhibitory potency. |

This table is for illustrative purposes and is based on studies of related compounds, not 1-Phenyl-4-(prop-2-yn-1-yl)piperazine itself.

Computational Chemistry and in Silico Methodologies

Molecular Docking and Binding Mode Analysis

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives, docking studies have been instrumental in elucidating their potential as therapeutic agents by examining their interactions with various biological targets.

Characterization of Ligand-Receptor Interactions

Docking studies reveal that derivatives of the 1-Phenyl-4-(prop-2-yn-1-yl)piperazine scaffold interact with receptor binding sites through a combination of specific molecular forces. For instance, in the design of anticancer agents targeting the human estrogen receptor alpha (hERα), a derivative of this scaffold, linked to a triazole ring, was shown to form a crucial hydrogen bond with the amino acid residue Asp58. nih.govsemanticscholar.org Additionally, polar contacts were observed with the His231 residue, further stabilizing the ligand-receptor complex. nih.govsemanticscholar.org

The phenylpiperazine moiety itself is a key pharmacophoric element. researchgate.net In studies involving serotonin (B10506) 5-HT1A receptors, the aryl group of similar phenylpiperazine ligands establishes aromatic interactions with phenylalanine residues (Phe361 and Phe362) and can form hydrogen bonds with cysteine residues (Cys120). researchgate.net For sigma receptor (σR) ligands, the piperidinium (B107235) moiety (structurally related to piperazine) has been shown to engage in salt bridge interactions with aspartate (Asp126) and glutamate (B1630785) (Glu172) residues, while the phenyl ring participates in π-alkyl interactions with valine (Val152). nih.gov These interactions are fundamental to the molecule's ability to bind with high affinity and specificity to its target protein.

Prediction of Binding Affinities and Free Energies

Molecular docking simulations also provide quantitative predictions of binding affinity, often expressed as a docking score or binding energy. These values help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. For example, a series of novel triazole acetamide (B32628) derivatives synthesized from 1-phenyl-4-(prop-2-yn-1-yl)piperazine were evaluated as potential anticancer agents, with their binding affinities for the target receptor being a key selection criterion. researchgate.net

In related studies on polyfunctionalized pyridines targeting sigma receptors, a derivative incorporating a prop-2-yn-1-yl moiety demonstrated very high affinity for the σ1R subtype, with a Ki value of 1.45 nM. nih.gov Similarly, novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides showed high binding affinity toward serotonin 5-HT1A receptors, with Ki values as low as 4.7 nM. researchgate.net These computational predictions of high affinity are critical indicators of a compound's potential biological potency.

Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the likely biological activities of a compound based on its structure. While specific PASS analysis data for 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is not extensively detailed in the available literature, the broader class of phenylpiperazine derivatives has been evaluated for a wide range of pharmacological effects. Computational bioactivity scoring has shown that phenylpiperazine-containing molecules can be moderately active as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. pharmacophorejournal.com This suggests that the 1-Phenyl-4-(prop-2-yn-1-yl)piperazine scaffold is a versatile starting point for developing compounds with diverse biological activities.

ADME Prediction and Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for evaluating the drug-likeness of a compound. These studies assess physicochemical properties to forecast a molecule's pharmacokinetic behavior in the body. For derivatives of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine, ADMET predictions have been favorable. nih.gov

Studies on structurally similar phenylpiperazine compounds consistently show compliance with Lipinski's rule of five, indicating good potential for oral bioavailability. pharmacophorejournal.comresearchgate.net Key predicted properties often fall within acceptable ranges for drug candidates. isca.me For example, computational models predict that many phenylpiperazine derivatives exhibit good gastrointestinal absorption and have the ability to cross the blood-brain barrier (BBB). researchgate.netisca.me The bioavailability radar, which considers properties like lipophilicity, size, polarity, solubility, flexibility, and saturation, often shows that these compounds lie within the optimal pink area for oral bioavailability. researchgate.net

| Property | Predicted Value/Outcome | Reference |

| Lipinski's Rule of Five | Compliant | pharmacophorejournal.comresearchgate.net |

| Gastrointestinal Absorption | High | isca.me |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross BBB | researchgate.netisca.me |

| Oral Bioavailability | Good | researchgate.net |

| Mutagenicity/Carcinogenicity | Predicted to be non-mutagenic and non-carcinogenic | nih.gov |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | isca.me |

This table represents a summary of typical ADME predictions for the broader class of phenylpiperazine derivatives.

Quantum Chemical Calculations for Conformation and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the three-dimensional structure (conformation) and electronic properties of molecules. For a closely related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, single-crystal X-ray crystallography revealed a monoclinic crystal system with the space group P21/c. researchgate.net

Such crystallographic data provides precise bond lengths and angles, which serve as a benchmark for computational methods. The crystal structure is stabilized by several intermolecular interactions, including C–H···O hydrogen bonding and stacking interactions between aromatic rings. researchgate.net These studies confirm the conformational preferences of the molecule, which are crucial for its interaction with biological targets. Quantum chemical methods can further be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions.

Virtual Screening and Pharmacophore Modeling

The 1-Phenyl-4-(prop-2-yn-1-yl)piperazine structure serves as a valuable scaffold in virtual screening and pharmacophore modeling to identify new drug candidates. The phenylpiperazine moiety is a well-established pharmacophore for targeting monoamine receptors. researchgate.net

In a notable example, 1-Phenyl-4-(prop-2-yn-1-yl)piperazine was used as a key starting material in a "click chemistry" approach to synthesize a library of 1,2,3-triazole derivatives. researchgate.net This library was then screened for anticancer activity against breast cancer cell lines. researchgate.net This strategy, where a core scaffold is systematically modified to generate a diverse set of compounds for biological screening, is a cornerstone of modern rational drug design. mdpi.com The propargyl group (prop-2-yn-1-yl) is particularly useful in this context as it readily participates in click reactions, allowing for the efficient construction of more complex molecules. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity and environment can be assembled.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in the molecule. The spectrum of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is characterized by distinct signals corresponding to the phenyl, piperazine (B1678402), and propargyl protons.

Based on data from closely related structures, the expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are as follows:

Phenyl Protons: The aromatic protons typically appear in the δ 6.8–7.3 ppm region. The protons ortho to the piperazine nitrogen (H-2'/H-6') are expected around δ 6.9 ppm as a doublet of doublets, the para proton (H-4') around δ 6.8 ppm as a triplet, and the meta protons (H-3'/H-5') around δ 7.2-7.3 ppm as a triplet of doublets.

Piperazine Protons: The piperazine ring protons exhibit signals that are influenced by their proximity to either the phenyl or the propargyl group. The four protons on the carbons adjacent to the phenyl group (N-CH₂) typically resonate as a multiplet around δ 3.2 ppm. The other four protons adjacent to the propargyl group appear as a multiplet around δ 2.7 ppm.

Propargyl Protons: The methylene (B1212753) protons (-CH₂-) of the propargyl group are expected to produce a doublet around δ 3.4 ppm. The terminal acetylenic proton (-C≡CH) characteristically appears as a triplet around δ 2.2 ppm, with a small coupling constant (J) due to long-range coupling with the methylene protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (H-3'/H-5') | ~7.25 | m |

| Phenyl (H-2'/H-6') | ~6.92 | m |

| Phenyl (H-4') | ~6.85 | m |

| Propargyl (-CH₂-C≡) | ~3.40 | d |

| Piperazine (-N-CH₂-Ar) | ~3.20 | t |

| Piperazine (-N-CH₂-Propargyl) | ~2.70 | t |

| Acetylenic (-C≡CH) | ~2.20 | t |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum for 1-Phenyl-4-(prop-2-yn-1-yl)piperazine will show distinct signals for each unique carbon atom.

Expected chemical shifts are:

Phenyl Carbons: The aromatic carbons resonate in the δ 116–151 ppm range. The carbon attached to the nitrogen (C-1') is found downfield around δ 151 ppm, while the other aromatic carbons appear at approximately δ 129 ppm (C-3'/C-5'), δ 120 ppm (C-4'), and δ 116 ppm (C-2'/C-6').

Piperazine Carbons: The carbon atoms of the piperazine ring adjacent to the phenyl group are expected around δ 49 ppm, while those adjacent to the propargyl group are shifted slightly downfield to around δ 53 ppm.

Propargyl Carbons: The acetylenic carbons are highly characteristic. The terminal, protonated carbon (-C≡C H) appears around δ 73 ppm, while the internal quaternary carbon (C ≡CH) is found further downfield around δ 78 ppm. The methylene carbon (-C H₂-) signal is expected around δ 46 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C-1') | ~151.0 |

| Phenyl (C-3'/C-5') | ~129.1 |

| Phenyl (C-4') | ~120.0 |

| Phenyl (C-2'/C-6') | ~116.2 |

| Propargyl (-C≡CH) | ~78.0 |

| Propargyl (-C≡CH) | ~73.0 |

| Piperazine (-N-CH₂-Propargyl) | ~53.0 |

| Piperazine (-N-CH₂-Ar) | ~49.0 |

| Propargyl (-CH₂-C≡) | ~46.0 |

Two-dimensional (2D) heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning the ¹H and ¹³C signals.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. For example, it would show a correlation between the piperazine proton signals (~2.7 and ~3.2 ppm) and their corresponding carbon signals (~53 and ~49 ppm).

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, an HMBC spectrum would show a correlation from the propargyl methylene protons (-CH₂-) to both the internal (C≡CH) and terminal (-C≡CH) acetylenic carbons, confirming the structure of the propargyl group and its attachment to the piperazine nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the validation of its elemental composition. For 1-Phenyl-4-(prop-2-yn-1-yl)piperazine (C₁₃H₁₆N₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula.

For example, in a study of a related compound, 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, HRMS (ESI) was used to confirm its composition by matching the observed m/z value of its sodiated adduct [M+Na]⁺ to the calculated value. researchgate.net

Molecular Formula: C₁₃H₁₆N₂

Calculated Exact Mass [M+H]⁺: 201.1386 u

Typical HRMS Result: An experimental mass of ~201.1388 would be well within the acceptable error margin, confirming the elemental formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine is expected to show several characteristic absorption bands. researchgate.netmdpi.com

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the stretching vibration of the terminal acetylenic C-H bond.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the phenyl ring.

Aliphatic C-H Stretch: Bands in the 2800–3000 cm⁻¹ region correspond to the C-H stretching vibrations of the piperazine and propargyl methylene groups.

C≡C Stretch: A weak but sharp absorption band around 2100–2150 cm⁻¹ is indicative of the carbon-carbon triple bond stretch. Its intensity is often weak for terminal alkynes.

C=C Stretch: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450–1600 cm⁻¹ region.

C-N Stretch: The stretching vibrations for the C-N bonds of the piperazine ring are expected in the 1100–1300 cm⁻¹ fingerprint region.

X-ray Crystallography for Absolute Structure Determination

This technique confirms the molecular connectivity and provides precise data on bond lengths, bond angles, and torsion angles. For piperazine-containing structures, it consistently shows that the six-membered piperazine ring adopts a stable chair conformation. scielo.org.za

A crystallographic study on an analogue, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, determined its crystal system and lattice parameters, providing absolute proof of its structure. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7366(8) |

| b (Å) | 17.9148(13) |

| c (Å) | 7.5270(6) |

| β (°) | 102.397(8) |

| Piperazine Conformation | Chair |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and analysis of N-substituted piperazine derivatives, including 1-Phenyl-4-(prop-2-yn-1-yl)piperazine. These methods are crucial for monitoring the progress of chemical reactions to ensure the complete conversion of reactants and for assessing the purity of the final product by separating it from any unreacted starting materials, by-products, or impurities. The primary chromatographic techniques employed for these purposes are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique frequently used for the real-time monitoring of reaction progress in the synthesis of piperazine derivatives. mdpi.comnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of the product. The separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or mixture of solvents).

In synthetic procedures involving compounds structurally similar to 1-Phenyl-4-(prop-2-yn-1-yl)piperazine, TLC is the standard method to determine reaction completion. nih.govrsc.org For instance, the progress of reactions involving the coupling of a piperazine core with other molecules is often checked by TLC. mdpi.com The choice of eluent is critical for achieving good separation, and various solvent systems can be employed.

Table 1: Representative TLC Conditions for Reaction Monitoring of Piperazine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated plates nih.gov |

| Mobile Phase (Eluent) | A mixture of solvents, polarity adjusted for optimal separation. Common systems include: • Chloroform : Ethanol (e.g., 10:1 v/v) mdpi.com • Ethyl Acetate : n-Hexane (e.g., 20:80 v/v) rsc.org • Butanol : Acetic Acid : Water nih.gov | | Visualization | UV light (at 254 nm) for compounds with a UV chromophore. Staining with reagents like potassium permanganate (B83412) or iodine may also be used. | | Application | Monitoring the disappearance of starting materials (e.g., 1-phenylpiperazine) and the appearance of the product spot (1-Phenyl-4-(prop-2-yn-1-yl)piperazine). |

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and high-resolution purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of phenylpiperazine derivatives. nih.gov This technique offers high sensitivity, reproducibility, and the ability to separate closely related impurities.

A validated RP-HPLC method is essential for determining the final purity of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine and for quality control purposes. The method typically involves an octadecylsilane (B103800) (C18) column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov Ultraviolet (UV) detection is commonly used, as the phenyl group in the molecule provides a strong chromophore. nih.gov

Table 2: Typical HPLC Parameters for Purity Analysis of Phenylpiperazine Analogs

| Parameter | Typical Conditions |

|---|---|

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov |

| Stationary Phase | Octadecyl (C18) silica gel column (e.g., LiChrosorb 100 RP-18, 5 µm particle size) nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and a Phosphate Buffer (e.g., pH 2) nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV Spectrophotometry at a specific wavelength (e.g., 239 nm) nih.gov |

| Internal Standard | A stable compound, such as phenacetin, may be used for precise quantification. nih.gov |

| Application | Quantitative determination of purity, identification of by-products, and stability studies. |

Gas Chromatography (GC)

Gas Chromatography, especially when coupled with a Mass Spectrometry (GC-MS) detector, is a powerful technique for the identification and purity assessment of volatile and thermally stable compounds like many piperazine derivatives. nih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase within a capillary column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum or "fingerprint" that allows for unambiguous identification.

GC-MS analysis is valuable for confirming the identity of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine and for detecting trace impurities that may not be resolved by HPLC. The selection of the column and the oven temperature program are critical for achieving efficient separation.

Table 3: General GC-MS Conditions for the Analysis of Piperazine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Chromatography Mode | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Column | Capillary column with a mid-polarity phase (e.g., DB-17 or similar) researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 2 mL/min) researchgate.net |

| Injector Temperature | 250 °C researchgate.net |

| Oven Program | A temperature gradient is typically used, for example: • Initial temperature: 150°C • Ramp: Increase at 35°C/min to 260°C researchgate.net | | Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode unodc.org | | Application | Confirmation of molecular weight and structure, detection of volatile impurities, and separation of isomers. |

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Analogues

The rational design of new analogues based on the 1-phenyl-4-(prop-2-yn-1-yl)piperazine scaffold is a primary avenue for future research. The goal is to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov Structure-activity relationship (SAR) studies will be pivotal in guiding these modifications. nih.govresearchgate.net Key strategies include:

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate the compound's pharmacological profile, potentially leading to novel biological activities.

Piperazine (B1678402) Core Modifications: Although generally less common, subtle modifications to the piperazine ring could be explored to alter conformational flexibility and basicity, which may impact receptor binding.

Exploitation of the Propargyl Group: The terminal alkyne is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient synthesis of a diverse library of 1,2,3-triazole-containing derivatives, effectively linking the arylpiperazine core to various other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

| Phenyl Ring Substitution | Modulate electronic properties and lipophilicity. mdpi.com | Enhanced target affinity, improved selectivity, better pharmacokinetic profile. |

| Bioisosteric Replacement | Alter core scaffold while maintaining key interactions. | Novel biological activities, reduced off-target effects. |

| "Click Chemistry" Conjugation | Create diverse hybrid molecules via the propargyl group. nih.gov | Dual-target agents, improved potency, novel mechanisms of action. |

Exploration of Undiscovered Biological Activities

While arylpiperazine derivatives are well-known for their effects on the central nervous system (CNS) and as anticancer agents, the full biological spectrum of 1-phenyl-4-(prop-2-yn-1-yl)piperazine remains largely unexplored. mdpi.comsilae.it Future research should focus on screening this compound and its derivatives against a wide range of biological targets.

Potential areas for investigation include:

Antiproliferative Activity: Given that many arylpiperazine derivatives exhibit cytotoxic effects against various cancer cell lines, a systematic evaluation of 1-phenyl-4-(prop-2-yn-1-yl)piperazine and its triazole conjugates against a panel of human cancer cells is warranted. mdpi.comnih.gov Targets could include kinases, tubulin, or topoisomerases. mdpi.comrsc.org